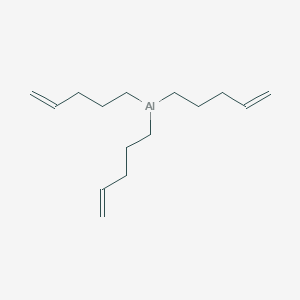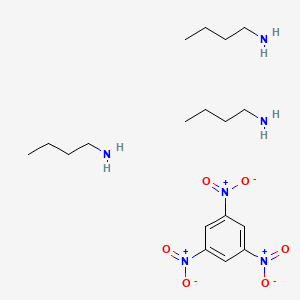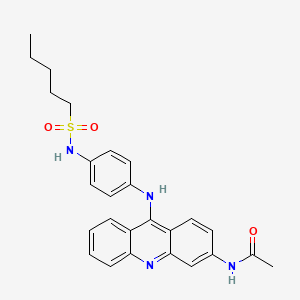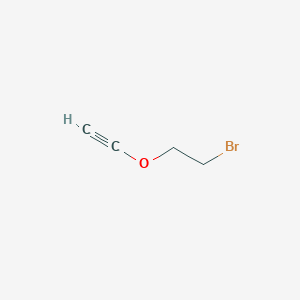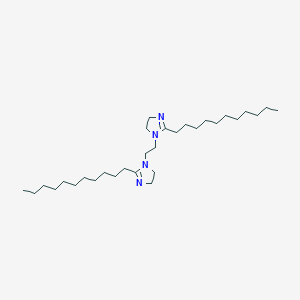
1,1'-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings connected by an ethane-1,2-diyl bridge and substituted with undecyl groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the undecyl groups enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their integrity .
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be compared with other imidazole derivatives, such as:
1,1’-(Ethane-1,2-diyl)bis(2-methyl-4,5-dihydro-1H-imidazole): This compound has methyl groups instead of undecyl groups, resulting in different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-phenyl-4,5-dihydro-1H-imidazole): The presence of phenyl groups imparts different electronic and steric effects compared to undecyl groups.
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-4,5-dihydro-1H-imidazole): Ethyl groups provide different solubility and reactivity characteristics compared to undecyl groups .
Properties
CAS No. |
53609-09-9 |
|---|---|
Molecular Formula |
C30H58N4 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-undecyl-1-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C30H58N4/c1-3-5-7-9-11-13-15-17-19-21-29-31-23-25-33(29)27-28-34-26-24-32-30(34)22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
VSUKXTHYUHLPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


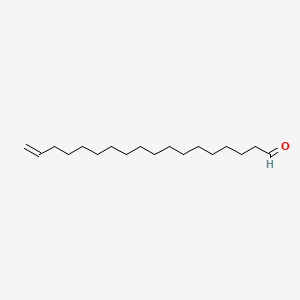
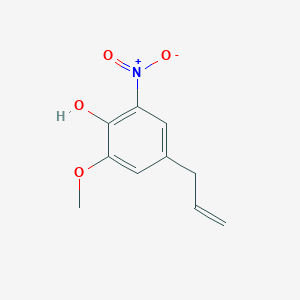
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
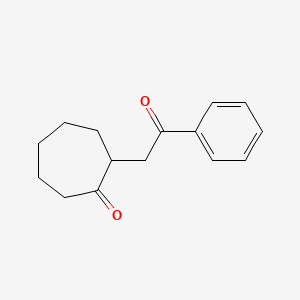



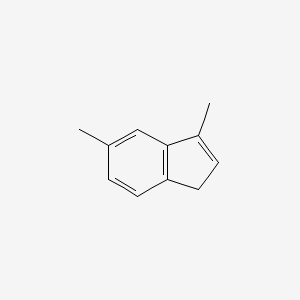
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

